molecular formula C5H13NO2 B14083183 Formic acid;2-methylpropan-1-amine CAS No. 89712-50-5

Formic acid;2-methylpropan-1-amine

Cat. No.: B14083183
CAS No.: 89712-50-5
M. Wt: 119.16 g/mol
InChI Key: OLLSKKFHVZFQRU-UHFFFAOYSA-N
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Description

Formic acid;2-methylpropan-1-amine is a compound that combines formic acid and 2-methylpropan-1-amine. Formic acid is the simplest carboxylic acid, with the chemical formula HCOOH. It is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees. 2-methylpropan-1-amine, also known as isobutylamine, is an organic compound with the formula (CH₃)₂CHCH₂NH₂. It is a primary amine and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formic acid can be synthesized through several methods, including the hydrolysis of formamide, the oxidation of methanol, and the reaction of carbon monoxide with sodium hydroxide. 2-methylpropan-1-amine can be prepared by the reductive amination of isobutyraldehyde using ammonia and hydrogen in the presence of a catalyst.

Industrial Production Methods

Industrially, formic acid is produced by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. 2-methylpropan-1-amine is produced by the amination of isobutyraldehyde with ammonia in the presence of a hydrogenation catalyst.

Chemical Reactions Analysis

Types of Reactions

Formic acid;2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: Formic acid can be oxidized to carbon dioxide and water.

    Reduction: Formic acid can act as a reducing agent, converting metal ions to their respective metals.

    Substitution: 2-methylpropan-1-amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Formic acid can be used in the presence of a catalyst such as palladium.

    Substitution: Halogenated compounds can be used as reagents for nucleophilic substitution reactions with 2-methylpropan-1-amine.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Metal deposits.

    Substitution: Various substituted amines.

Scientific Research Applications

Formic acid;2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reducing agent.

    Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.

    Medicine: Investigated for its potential use in drug synthesis and as a treatment for certain medical conditions.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of formic acid;2-methylpropan-1-amine involves its ability to donate or accept protons, making it a versatile reagent in various chemical reactions. Formic acid acts as a reducing agent by donating electrons, while 2-methylpropan-1-amine can act as a nucleophile in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: Similar to formic acid but with an additional methyl group.

    Methylamine: Similar to 2-methylpropan-1-amine but with a simpler structure.

    Propionic acid: Similar to formic acid but with an additional ethyl group.

Uniqueness

Formic acid;2-methylpropan-1-amine is unique due to its combination of a carboxylic acid and a primary amine, allowing it to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific and industrial applications.

Properties

CAS No.

89712-50-5

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

formic acid;2-methylpropan-1-amine

InChI

InChI=1S/C4H11N.CH2O2/c1-4(2)3-5;2-1-3/h4H,3,5H2,1-2H3;1H,(H,2,3)

InChI Key

OLLSKKFHVZFQRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN.C(=O)O

Origin of Product

United States

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